molecular formula C21H28N4O4S2 B2488843 N-[2-(diethylamino)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 898448-20-9

N-[2-(diethylamino)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B2488843
CAS No.: 898448-20-9
M. Wt: 464.6
InChI Key: JIZSGYYATYZSRJ-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a useful research compound. Its molecular formula is C21H28N4O4S2 and its molecular weight is 464.6. The purity is usually 95%.
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Scientific Research Applications

Chemosensing Applications

The development of chemosensors for monitoring specific ions in biological and aqueous environments is a significant application. For instance, a study described the synthesis of a chemosensor for Zn2+ ions, demonstrating its utility in living cells and water samples. This sensor showed remarkable fluorescence enhancement upon Zn2+ binding, making it suitable for practical monitoring applications (Park et al., 2015).

Antimicrobial Activity

Another critical application is in the realm of antimicrobial research. Compounds related to the chemical structure have been synthesized and tested for their antimicrobial properties. Notably, a series of new ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives exhibited significant antibacterial and antifungal activity, highlighting their potential as antimicrobial agents (Kategaonkar et al., 2010).

Optical Properties

The optical properties of related compounds have also been explored, with research demonstrating the synthesis of derivatives with moderate to high fluorescence quantum yields. These properties suggest potential applications in materials science, such as invisible ink dyes or luminescent markers for various applications (Bogza et al., 2018).

Synthesis of Complex Molecules

The compound's structural motifs have been utilized in synthesizing complex molecules with potential biological activity. For example, research into N1-(quinolin-4yl)ethane-1,2-diamine phenyl urea derivatives revealed compounds with promising anti-inflammatory and antimicrobial activities, showcasing the chemical framework's versatility in drug discovery (Keche et al., 2013).

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S2/c1-3-24(4-2)13-11-22-20(26)21(27)23-17-10-9-16-7-5-12-25(18(16)15-17)31(28,29)19-8-6-14-30-19/h6,8-10,14-15H,3-5,7,11-13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZSGYYATYZSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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